molecular formula C17H23NO4 B151275 tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate CAS No. 135130-98-2

tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate

Cat. No.: B151275
CAS No.: 135130-98-2
M. Wt: 305.4 g/mol
InChI Key: YZDUNYUENNWBRE-UONOGXRCSA-N
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Description

The compound tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a phenylethyl moiety, and a 5-oxooxolan (tetrahydrofuran-2-one) ring. Carbamates of this type are commonly employed in medicinal chemistry as protease inhibitors or intermediates in peptide synthesis due to their stability and hydrogen-bonding capabilities .

Properties

IUPAC Name

tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-13(14-9-10-15(19)21-14)11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,18,20)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDUNYUENNWBRE-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CCC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H]2CCC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of γ-Keto Esters

The tetrahydrofuran-5-one ring is synthesized via intramolecular cyclization of γ-keto esters under acidic conditions. For example, ethyl 4-oxopentanoate undergoes acid-catalyzed lactonization to form 5-oxooxolane-2-carboxylate, which is subsequently reduced and functionalized.

StepReagents/ConditionsYieldReference
CyclizationH2SO4, reflux, 6 h78%
ReductionNaBH4, MeOH, 0°C85%

Asymmetric Epoxidation and Ring-Opening

Chiral epoxides derived from allylic alcohols can be opened with nucleophiles to install the phenyl group. For instance, Sharpless asymmetric epoxidation of geraniol followed by phenyl Grignard addition yields a diol intermediate, which is oxidized to the ketone and cyclized.

Installation of the Phenylethylamine Moiety

Reductive Amination

A ketone precursor, (2R)-5-oxooxolan-2-yl)acetaldehyde, undergoes reductive amination with benzylamine to introduce the primary amine. Using (S)-Binap-Ru catalysts ensures enantioselectivity for the (1S) configuration.

SubstrateCatalystReducing Agentee (%)
Acetaldehyde derivative(S)-Binap-RuH2 (50 psi)92

Curtius Degradation

Alternatively, the amine is introduced via Curtius degradation of a carboxylic acid intermediate. The acid is converted to an acyl azide, thermally decomposed to an isocyanate, and hydrolyzed to the amine.

Boc Protection of the Amine

The primary amine is protected using di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. This step achieves near-quantitative yields under mild conditions.

AmineBoc ReagentSolventTimeYield
(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethylamineBoc2OTHF12 h95%

Purification and Characterization

Crude product is purified via recrystallization from ethyl acetate/hexane or column chromatography (SiO2, 5% MeOH/DCM). Characterization includes:

  • 1H/13C NMR : Confirms stereochemistry and Boc protection.

  • HPLC : Validates enantiopurity (>98% ee).

  • X-ray Crystallography : Resolves absolute configuration.

Comparative Analysis of Synthetic Routes

MethodKey StepAdvantagesLimitations
Reductive AminationAsymmetric catalysisHigh enantioselectivityRequires expensive catalysts
Curtius DegradationAmine from carboxylic acidScalableMulti-step synthesis
Chiral PoolNatural chiral precursorsCost-effectiveLimited substrate scope

Industrial-Scale Considerations

For large-scale production, hydrogenation replaces stoichiometric reductants. Continuous flow systems enhance the efficiency of cyclization and Boc protection steps. Patent US8921341B2 highlights similar protocols for antiviral carbamates, emphasizing Pd/C-mediated deprotection .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The oxolane ring can be oxidized under specific conditions.

    Reduction: The phenylethyl moiety can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as hydrogen gas in the presence of a palladium catalyst, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxolane ring can lead to the formation of carboxylic acids, while reduction of the phenylethyl moiety can yield different alcohols or hydrocarbons .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity :
    • Research indicates that tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate has shown potential as an antiviral agent. Its structure may allow it to interact specifically with viral proteins or cellular receptors involved in viral replication and signaling pathways.
    • Compounds with similar structures have been studied for their ability to modulate biological pathways related to viral infections, making this compound a candidate for further development in antiviral therapies.
  • Pharmaceutical Research :
    • The compound may serve as a reference standard in pharmaceutical research and development. Its interactions with biological targets are crucial for understanding its mechanism of action and therapeutic potential.
    • Ongoing studies are focused on elucidating the specific interactions and efficacy of this compound against various viral strains, which could lead to the development of new antiviral drugs.

Recent studies have explored the synthesis methods for this compound, emphasizing the importance of reaction conditions to achieve high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to analyze the compound's purity and confirm its structure.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate involves its ability to interact with specific molecular targets and pathways. For example, the tert-butyl group can act as a protecting group for amines, allowing for selective reactions to occur. The oxolane ring and phenylethyl moiety can also participate in various chemical interactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name Molecular Formula Key Structural Features Differences from Target Compound Key Research Findings References
tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate C₁₆H₂₁NO₃ Epoxide (oxirane) ring at (2R) position Oxirane replaces 5-oxooxolan; higher ring strain and reactivity (e.g., nucleophilic ring-opening) Classified as hazardous (N; R50-53) due to environmental toxicity .
tert-butyl ((R)-1-oxo-1-(((S)-1-phenylethyl)amino)hex-5-yn-2-yl)carbamate C₂₀H₂₇N₂O₃ Hex-5-ynyl chain with amide and alkyne groups Alkyne functionality enables click chemistry; lacks cyclic ether moiety Used in enantioselective peptide synthesis; nitroalkane precursor in DME/H₂O systems .
tert-butyl N-[(1S)-2-(methoxy(methyl)amino)-1-methyl-2-oxo-ethyl]carbamate C₁₁H₂₂N₂O₄ Methoxy(methyl)amino and methyl substituents Linear chain vs. cyclic 5-oxooxolan; altered hydrogen-bonding capacity Intermediate in iminoimidazoline synthesis; yellow oil with 64% yield .
tert-butyl (R)-(1-(4-chlorophenyl)-2-oxoethyl)carbamate C₁₃H₁₆ClNO₃ 4-Chlorophenyl and 2-oxoethyl groups Electron-withdrawing Cl substituent enhances electrophilicity Synthesized via Grignard addition; challenges in Boc deprotection noted .
tert-butyl (1S)-N-[1-((2S)-2-oxiranyl)-2-phenylethyl]carbamate C₁₆H₂₁NO₃ (2S)-oxiranyl configuration Stereochemical inversion at oxirane C2 alters reactivity and biological target affinity Regulatory classification similar to (2R)-epoxide analog .

Reactivity and Functional Group Analysis

  • 5-Oxooxolan vs. Oxirane : The 5-oxooxolan (tetrahydrofuran-2-one) in the target compound is less strained than the oxirane analogs, rendering it more stable but less reactive toward nucleophiles. Epoxide-containing analogs (e.g., ) are prone to ring-opening reactions, which can be advantageous in prodrug design or covalent inhibitor development.
  • Carbamate Stability : The Boc group in all analogs confers resistance to hydrolysis under basic conditions, critical for protecting amines during multi-step syntheses .
  • Stereochemical Impact : The (1S,2R) configuration in the target compound may enhance binding specificity compared to (2S)-epoxide derivatives, as seen in protease inhibition studies .

Biological Activity

tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate, also known by its chemical formula C15H21NO3, is a carbamate derivative that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • CAS Number : 1956382-26-5
  • Molecular Weight : 263.33 g/mol
  • Molecular Formula : C15H21NO3
  • IUPAC Name : this compound

The biological activity of this compound primarily revolves around its interaction with various biological targets. Notably, carbamates are known to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism underlies the pharmacological effects observed in neurodegenerative diseases and cognitive enhancement contexts.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AChE InhibitionInhibits AChE, enhancing cholinergic transmission
AntimicrobialExhibits antimicrobial properties against specific pathogens
Anti-inflammatoryReduces inflammatory markers in vitro

Therapeutic Applications

Research indicates that this compound may have potential applications in treating various conditions:

  • Neurodegenerative Diseases : Due to its AChE inhibitory activity, it may be beneficial in Alzheimer's disease and other cognitive disorders.
  • Infectious Diseases : Its antimicrobial properties suggest a role in combating bacterial infections, particularly resistant strains.
  • Inflammatory Disorders : The compound's anti-inflammatory effects could make it useful in conditions like arthritis or other inflammatory diseases.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of tert-butyl N-(5-oxooxolan-2-yl)carbamate in a mouse model of Alzheimer's disease. Results showed significant improvements in cognitive function and a reduction in amyloid-beta plaque formation, indicating potential for therapeutic use in neurodegeneration .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that tert-butyl N-(5-oxooxolan-2-yl)carbamate exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, suggesting its potential as a novel antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate, and how can purity be optimized?

Synthesis typically involves multi-step processes, such as asymmetric catalysis or cycloisomerization, followed by purification via silica gel chromatography. For example, similar carbamates are synthesized using phosphine-catalyzed cycloisomerization, achieving yields up to 89% after purification . Key steps include:

  • Chiral induction : Use of stereospecific catalysts to control (1S) and (2R) configurations.
  • Purification : Silica gel chromatography with gradient elution (e.g., 0–30% ethyl acetate/hexane) to isolate the product.
  • Purity validation : Melting point analysis (e.g., 60–62°C) and optical rotation measurements ([α]D = +15.23 in CHCl₃) to confirm enantiomeric purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and stereochemistry?

  • NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ to confirm substituent positions and stereochemistry. For instance, δ 1.45 ppm (tert-butyl protons) and δ 5.20 ppm (oxolane protons) are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS-ESI) : To verify molecular weight (e.g., [M+Na]⁺ peak matching calculated values within ±0.005 Da) .
  • Chiral HPLC : To resolve enantiomers and validate stereochemical integrity .

Q. How should this compound be stored to ensure stability, and what are its degradation risks?

Store at –20°C in airtight containers under inert gas (e.g., argon). Avoid prolonged exposure to moisture or light, which may hydrolyze the carbamate group. Stability studies on analogous compounds show no decomposition under recommended conditions for ≥12 months .

Q. What safety precautions are necessary during handling?

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and chemical goggles.
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult safety data sheets (SDS) for specific protocols .

Advanced Research Questions

Q. How can stereoselective synthesis challenges, such as undesired diastereomer formation, be addressed?

Mechanistic studies on similar carbamates suggest:

  • Catalyst optimization : Proline-derived organocatalysts or chiral phosphines enhance enantiomeric excess (ee) by stabilizing transition states .
  • Solvent effects : Polar aprotic solvents (e.g., THF) improve stereochemical outcomes by reducing racemization .
  • Kinetic resolution : Use of enzymes (e.g., lipases) to selectively hydrolyze undesired stereoisomers .

Q. How can contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

  • DFT calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .
  • Variable-temperature NMR : Detect dynamic effects (e.g., rotamers) that may obscure signals .
  • X-ray crystallography : Resolve absolute configuration for ambiguous cases .

Q. What are the potential applications of this compound in drug discovery?

  • Chiral intermediates : Used in synthesizing protease inhibitors or kinase modulators, leveraging its rigid oxolane ring and tert-butyl carbamate group for target binding .
  • Prodrug design : The carbamate group can act as a hydrolyzable prodrug linker for controlled drug release .

Q. What methodologies assess its environmental impact and degradation pathways?

  • Biodegradation assays : Aerobic soil studies (OECD 307) to measure half-life.
  • Ecotoxicity screening : Algal growth inhibition tests (e.g., OECD 201) for aquatic toxicity .
  • Waste disposal : Incineration via licensed facilities with scrubbing systems to capture NOₓ and CO emissions .

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